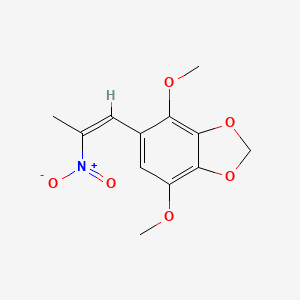
2-Nitro Iso-apiole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro Iso-apiole: is a chemical compound with the molecular formula C12H13NO6 and a molecular weight of 267.23 g/mol . It is also known by its systematic name (Z)-4,7-Dimethoxy-5-(2-nitroprop-1-en-1-yl)benzo[d][1,3]dioxole . This compound is primarily used as a reagent in research settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Nitro Iso-apiole can be synthesized through various methods, including the nitration of aromatic compounds. One common method involves the nitration of iso-apiole using a mixture of nitric acid and sulfuric acid . The reaction typically requires controlled temperatures to prevent over-nitration and to ensure the formation of the desired nitro compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Nitro Iso-apiole undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Reduction: Formation of 2-Amino Iso-apiole.
Oxidation: Formation of various oxidized derivatives.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-Nitro Iso-apiole has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2-Nitro Iso-apiole involves its interaction with biological molecules. The nitro group can undergo redox reactions within cells, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular components, leading to the antimicrobial and antiparasitic effects observed with this compound . The molecular targets and pathways involved include enzymes and proteins that are sensitive to oxidative damage .
Comparación Con Compuestos Similares
Nitrobenzene: An aromatic nitro compound with similar chemical properties.
2-Nitropropane: An aliphatic nitro compound used in various industrial applications.
4-Nitroaniline: An aromatic nitro compound used in dye synthesis.
Uniqueness: 2-Nitro Iso-apiole is unique due to its specific structure, which includes a methylenedioxy group and a nitroprop-1-en-1-yl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
Propiedades
Fórmula molecular |
C12H13NO6 |
|---|---|
Peso molecular |
267.23 g/mol |
Nombre IUPAC |
4,7-dimethoxy-5-[(Z)-2-nitroprop-1-enyl]-1,3-benzodioxole |
InChI |
InChI=1S/C12H13NO6/c1-7(13(14)15)4-8-5-9(16-2)11-12(10(8)17-3)19-6-18-11/h4-5H,6H2,1-3H3/b7-4- |
Clave InChI |
WQRDYLOJWQMEFW-DAXSKMNVSA-N |
SMILES isomérico |
C/C(=C/C1=CC(=C2C(=C1OC)OCO2)OC)/[N+](=O)[O-] |
SMILES canónico |
CC(=CC1=CC(=C2C(=C1OC)OCO2)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


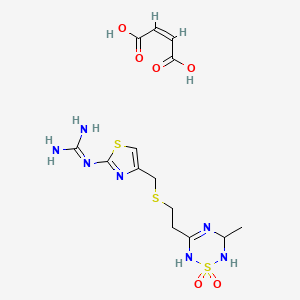
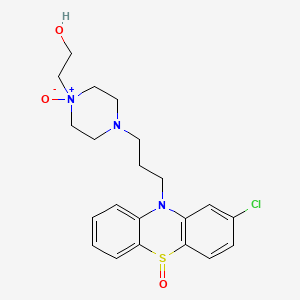

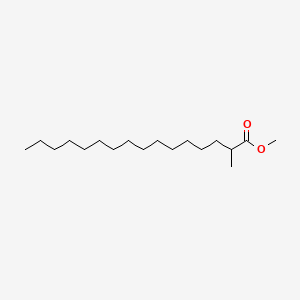
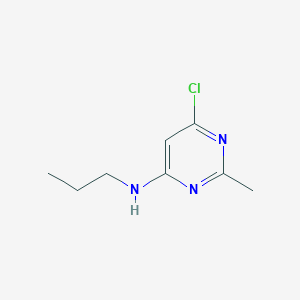
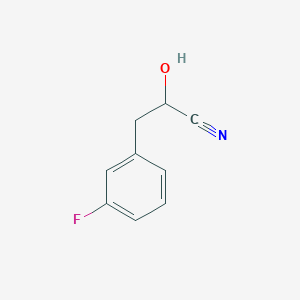

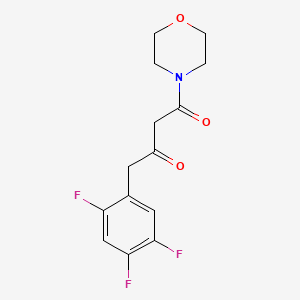
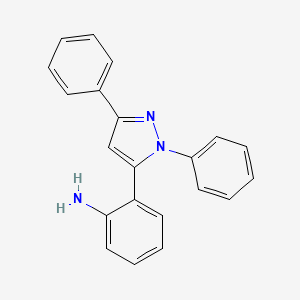
![(2E)-[4-Bromo-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-3-piperidinylidene]-acetic Acid Ethyl Ester](/img/structure/B13423625.png)
![1-[1-(4-Methylphenyl)cyclohexyl]piperidine](/img/structure/B13423628.png)
![N-[1-hydroxy-1-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-3-oxopropan-2-yl]acetamide](/img/structure/B13423636.png)
![2-Hydroxy-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B13423649.png)

